N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the class of acetamide derivatives featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a sulfanyl group at position 2. The sulfanyl linkage bridges the heterocyclic core to the acetamide group, a structural motif common in bioactive molecules due to its stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O2S/c16-9-4-5-11(10(17)7-9)18-13(22)8-24-14-19-12-3-1-2-6-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLTVEJVNAMYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a difluorophenyl moiety linked to a pyrido[1,2-a][1,3,5]triazinyl group through a sulfanylacetamide functional group. This unique combination of elements contributes to its distinct chemical properties and biological activities.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The presence of fluorine atoms in the structure enhances its reactivity and binding affinity to these targets.
Antimicrobial Activity
Studies have shown promising antibacterial properties for this compound. It has been demonstrated to exhibit significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison with Kanamycin |
|---|---|---|
| Escherichia coli | 15 | Comparable |
| Staphylococcus aureus | 10 | 1.5-fold lower |
| Pseudomonas aeruginosa | 20 | Moderate activity |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with critical enzymatic pathways essential for bacterial survival.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. The compound's structural features contribute to its ability to disrupt fungal cell wall synthesis and metabolic processes.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized to assess their biological activities. The results indicated that modifications in the difluorophenyl group significantly influenced antimicrobial potency.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins. Docking simulations suggest that it binds effectively to active sites of enzymes involved in bacterial metabolism.
- In Vivo Studies : Animal model studies are underway to evaluate the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Structural Variations in Triazole- and Triazine-Based Acetamides
Key analogs differ in substituents on the heterocyclic core and the aryl/heteroaryl groups attached via the acetamide linkage. Examples include:
Key Observations :
- Fluorination: The 2,4-difluorophenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated aryl groups (e.g., 4-methylphenyl in ).
- Sulfanyl Linkage : Common across analogs, this group facilitates thioether bond formation, critical for maintaining conformational rigidity and redox stability .
Preparation Methods
Condensation of 1-Amino-2-Iminopyridines with α-Keto Acids
A high-pressure-assisted trifluoroacetic acid (TFA)-catalyzed protocol enables the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitriles with α-keto acids (e.g., pyruvic acid) in ethanol/acetic acid mixtures. The Q-tube reactor facilitates reactions at 130°C under autogenous pressure, achieving yields of 48–75% for pyrido-triazine derivatives. The mechanism involves:
- Nucleophilic addition of the amino group to the electrophilic carbonyl carbon of the α-keto acid.
- Dehydration to form an imine intermediate.
- Cyclization via intramolecular nucleophilic attack, followed by aromatization.
Key conditions :
Cyclization of Hydrazide Derivatives
An alternative route involves the cyclization of N′-(2-nitroaryl)hydrazides under basic conditions. For example, N′-(2-nitrophenyl)-N′-phenylbenzohydrazide undergoes cyclization in ethanol with potassium carbonate at 110°C, forming benzo-fused triazine derivatives. Adapting this method, the pyrido-triazinone core could be synthesized by substituting the benzene ring with a pyridine moiety and optimizing nitro-group reduction steps.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, safety, and environmental impact.
Continuous Flow Chemistry
Adopting the Q-tube reactor system for continuous flow synthesis reduces reaction times from hours to minutes and improves yield reproducibility. For example, a microreactor setup operating at 130°C and 15 bar pressure achieved 85% conversion in 10 minutes for analogous triazine formations.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) in thiol-displacement reactions lowers toxicity while maintaining yields ≥80%.
Analytical Characterization and Quality Control
Robust characterization ensures structural fidelity and purity.
Spectroscopic Methods
X-Ray Crystallography
Single-crystal analysis confirms the planar pyrido-triazinone core and the anti-periplanar conformation of the sulfanyl-acetamide group.
Challenges and Optimization Opportunities
Regioselectivity in Pyrido-Triazine Formation
Competing pathways during cyclization may yield isomeric byproducts. Using electron-withdrawing groups (e.g., -CN) at position 3 of the pyridine ring enhances regioselectivity toward the desired product.
Stability of Sulfanyl Intermediates
Thiol groups are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) suppress disulfide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
